![molecular formula C20H24FN3O4S B2815132 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide CAS No. 899967-51-2](/img/structure/B2815132.png)

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

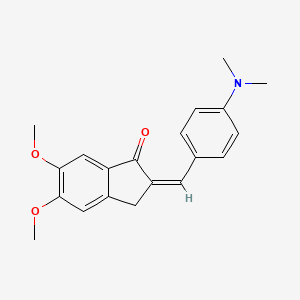

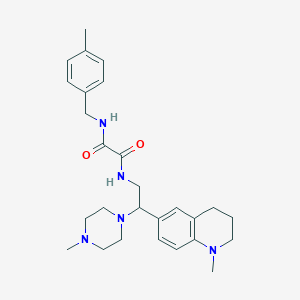

“N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” is a chemical compound with the molecular formula CHFNO. Its average mass is 355.449 Da and its monoisotopic mass is 355.205994 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in several studies. For instance, one study described the synthesis of a series of analogues of a compound with a similar structure . Another study reported the synthesis of a compound with a similar structure using a two-step process, starting with the 18F-labelling of an iodobenzene-iodonium precursor, followed by a Pd-catalyzed N-arylation of the intermediate .Molecular Structure Analysis

The molecular structure of “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds has been analyzed in several studies . For instance, one study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The chemical reactions involving “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds have been studied . For example, one study reported that weak inorganic bases like potassium phosphate or cesium carbonate seem to be essential for the arylation step .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” have been analyzed . For instance, one study reported that the compound has an average mass of 355.449 Da and a monoisotopic mass of 355.205994 Da .Scientific Research Applications

Neuropharmacological Applications

Substituted phenylpiperazines, which include the compound , are often neuropharmacologically active and are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic and serotoninergic receptors .

Inhibitors of Human Equilibrative Nucleoside Transporters

The compound has been demonstrated to be a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

Antimicrobial Applications

Antitubercular Properties

The compound could potentially be used in the development of antitubercular drugs.

Anticancer Applications

The compound could potentially be used in the development of anticancer drugs.

Synthesis of Piperazine Derivatives

The compound could be used in the synthesis of piperazine derivatives, which have a wide range of biological and pharmaceutical activity .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 .

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Ents, which are potential targets of this compound, play a crucial role in nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

Result of Action

Inhibition of ents can potentially disrupt nucleotide synthesis and adenosine function, which could have wide-ranging effects on cellular processes .

Safety and Hazards

Future Directions

The future directions for the research on “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds are promising . For instance, one study suggested that further modification of the chemical structure of a similar compound may lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-8-2-16(3-9-19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBHLIXBRJJHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)

![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)

![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)

![1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2815055.png)

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)

![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)

![4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide](/img/structure/B2815060.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2815061.png)

![3-(3-Oxo-2-benzo[f][1]benzopyranyl)-1-phenyl-4-pyrazolecarboxaldehyde](/img/structure/B2815068.png)